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Executive Summary
1,8-Dinitropyrene (1,8-DNP) is a potent mutagenic and carcinogenic compound found in the

particulate matter of diesel engine exhaust. Its presence in the environment, primarily due to

diesel emissions, poses a significant health risk. This technical guide provides an in-depth

overview of 1,8-DNP, focusing on its prevalence in diesel exhaust, its metabolic activation to a

DNA-binding species, and the resultant genotoxic effects. Detailed experimental protocols for

the extraction, quantification, and biological assessment of 1,8-DNP are provided, along with a

summary of key quantitative data. This document is intended to serve as a comprehensive

resource for researchers and professionals engaged in the study of environmental carcinogens

and the development of strategies to mitigate their impact.

Introduction
Diesel engine exhaust is a complex mixture of gases and particulate matter, the latter

containing a variety of organic compounds, including polycyclic aromatic hydrocarbons (PAHs)

and their nitrated derivatives (nitro-PAHs). Among the nitro-PAHs, dinitropyrenes are of

particular concern due to their extreme mutagenicity. 1,8-Dinitropyrene, along with its isomer

1,6-dinitropyrene, has been identified as a major contributor to the mutagenic activity of diesel

exhaust extracts.[1] The International Agency for Research on Cancer (IARC) has classified

1,8-dinitropyrene as "possibly carcinogenic to humans" (Group 2B), based on sufficient

evidence of carcinogenicity in experimental animals.[2][3] Understanding the formation,
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atmospheric fate, and biological effects of 1,8-DNP is crucial for assessing the health risks

associated with diesel exhaust exposure and for developing effective emission control

technologies.

Quantitative Data on 1,8-Dinitropyrene
The concentration of 1,8-DNP in diesel exhaust particles can vary significantly depending on

the engine type, operating conditions, and fuel composition. The following tables summarize

key quantitative data related to the presence and biological activity of 1,8-DNP.

Table 1: Concentration of 1,8-Dinitropyrene in Diesel and Gasoline Engine Exhaust Particles

Source Vehicle/Engine
Type

1,8-Dinitropyrene
Concentration (ng/mg of
particulate extract)

Reference

Heavy-duty diesel engine 3.4 [4]

Light-duty diesel engines Not detected - 0.7 ± 0.2 [4]

Diesel engine vehicles

(average)
0.061 [4]

Gasoline engine vehicles

(average)
0.102 [4]

Table 2: Mutagenic Potency of Dinitropyrene Isomers in Salmonella typhimurium
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Compound
Salmonella
Strain

Metabolic
Activation (S9)

Mutagenic
Potency
(Revertants/n
mol)

Reference

1,8-Dinitropyrene TA98 - 11,000 [5]

1,8-Dinitropyrene TA100 - 2,100 [5]

1,8-Dinitropyrene TA1538 - 16,000 [5]

1,6-Dinitropyrene TA98 - 7,900 [5]

1,6-Dinitropyrene TA100 - 1,200 [5]

1,6-Dinitropyrene TA1538 - 11,000 [5]

Table 3: Carcinogenicity of 1,8-Dinitropyrene in Animal Models

Animal Model
Route of
Administration

Dose
Tumor
Incidence

Reference

BALB/c mice
Subcutaneous

injection

0.05 mg/week for

20 weeks

6/15 (40%)

subcutaneous

tumors

[4][6]

CD rats
Subcutaneous

injection
0.4 mg

10/10 (100%)

sarcomas at

injection site

[4]

CD rats
Subcutaneous

injection
0.04 mg

9/10 (90%)

sarcomas at

injection site

[4]

Newborn CD-1

mice

Intraperitoneal

injection

Total dose of

0.15, 0.3, or 0.6

mg

Increased

incidence of liver

tumors in males

[3]

Metabolic Activation and Genotoxicity
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The potent mutagenicity and carcinogenicity of 1,8-DNP are a consequence of its metabolic

activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. This

process is a critical step in the initiation of cancer.

Signaling Pathway of 1,8-Dinitropyrene Metabolic
Activation
The primary pathway for the metabolic activation of 1,8-DNP involves the reduction of one of its

nitro groups. This multi-step process is catalyzed by various cytosolic and microsomal

enzymes.

Activation Pathway

Detoxification/Further Metabolism

1,8-Dinitropyrene
(1,8-DNP) 1-Nitro-8-nitrosopyrene

Nitroreduction
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1,8-Diaminopyrene
Nitroreduction

Click to download full resolution via product page

Caption: Metabolic activation pathway of 1,8-Dinitropyrene leading to DNA adduct formation.

The initial and rate-limiting step is the reduction of a nitro group to a nitroso group, a reaction

catalyzed by aldo-keto reductases (AKRs) such as AKR1C1, AKR1C2, and AKR1C3.[7][8][9]

[10] Further reduction leads to the formation of a reactive N-hydroxy arylamine intermediate.

This intermediate can then be esterified (e.g., by N-acetyltransferases) to a highly reactive

species that readily binds to DNA, primarily at the C8 position of guanine, forming a dG-C8-

aminonitropyrene adduct.[11][12] This DNA adduct is a premutagenic lesion that can lead to

mutations if not repaired, ultimately initiating the process of carcinogenesis.

Experimental Protocols
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This section provides detailed methodologies for key experiments involved in the study of 1,8-

DNP from diesel exhaust particles.

Extraction and Quantification of 1,8-Dinitropyrene from
Diesel Exhaust Particles
This protocol describes the extraction of nitro-PAHs from diesel particulate matter followed by

quantification using High-Performance Liquid Chromatography (HPLC).

Diesel Exhaust Particulate
(on filter)

Soxhlet Extraction
(e.g., Dichloromethane)

Evaporation to Dryness
(under Nitrogen stream)

Redissolve in Acetonitrile

Filtration (0.2 µm filter)

UHPLC-PDA Analysis

Click to download full resolution via product page

Caption: Workflow for the extraction and analysis of 1,8-DNP from diesel exhaust particles.
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Materials:

Diesel exhaust particulate matter collected on a filter.

Dichloromethane (DCM), HPLC grade.

Acetonitrile, HPLC grade.

Soxhlet extraction apparatus.

Rotary evaporator or nitrogen evaporator.

Syringe filters (0.2 µm).

Ultra-High-Performance Liquid Chromatograph (UHPLC) with a Photodiode Array (PDA)

detector.

Analytical column suitable for PAH analysis (e.g., C18).

1,8-Dinitropyrene analytical standard.

Procedure:

Place the filter containing the diesel exhaust particulates into the thimble of the Soxhlet

extraction apparatus.

Add a sufficient volume of dichloromethane to the boiling flask.

Perform Soxhlet extraction for a minimum of 18 hours to ensure complete extraction of the

organic compounds.

After extraction, concentrate the DCM extract to near dryness using a rotary evaporator.

Transfer the concentrated extract to a smaller vial and evaporate to complete dryness under

a gentle stream of high-purity nitrogen.[11]

Redissolve the dried extract in a known volume of acetonitrile.[11]
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Filter the redissolved sample through a 0.2 µm syringe filter to remove any remaining

particulate matter.[13]

Inject an aliquot of the filtered sample into the UHPLC system.

Separate the components using a suitable gradient elution program with a mobile phase

consisting of water and acetonitrile.

Monitor the elution at a wavelength optimal for 1,8-DNP detection (e.g., 389 nm).

Identify and quantify 1,8-DNP by comparing the retention time and UV-Vis spectrum with that

of an authentic standard.

Ames Test (Salmonella typhimurium Reverse Mutation
Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the

mutagenic potential of chemical compounds.[7]
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Caption: General workflow for the Ames test to assess the mutagenicity of 1,8-DNP.

Materials:

Salmonella typhimurium tester strains (e.g., TA98, TA100, which are sensitive to frameshift

and base-pair substitution mutagens, respectively).[14]
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Nutrient broth.

Top agar (containing a trace amount of histidine and biotin).

Minimal glucose agar plates.

1,8-Dinitropyrene dissolved in a suitable solvent (e.g., DMSO).

Positive and negative controls.

S9 fraction from the liver of Aroclor 1254-induced rats (for metabolic activation).

Cofactor solution for S9 mix (NADP+, G6P).

Incubator (37°C).

Procedure:

Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C

with shaking.

On the day of the experiment, prepare serial dilutions of the 1,8-DNP test solution.

For each concentration of 1,8-DNP, as well as for the positive and negative controls, add the

following to a sterile tube containing molten top agar (kept at 45°C):

0.1 mL of the overnight bacterial culture.

0.1 mL of the test compound solution (or control).

0.5 mL of S9 mix or buffer (for experiments with and without metabolic activation,

respectively).

Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar

plate.

Gently tilt and rotate the plate to ensure even distribution of the top agar.

Allow the top agar to solidify.
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Incubate the plates in the dark at 37°C for 48-72 hours.[14]

After incubation, count the number of revertant colonies (his+) on each plate.

A substance is considered mutagenic if it induces a dose-dependent increase in the number

of revertant colonies, typically at least a two-fold increase over the background (negative

control).

³²P-Postlabelling Assay for DNA Adducts
The ³²P-postlabelling assay is an ultrasensitive method for the detection and quantification of

DNA adducts.[2][4][15]
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Caption: Workflow of the ³²P-postlabelling assay for the detection of 1,8-DNP-DNA adducts.

Materials:

DNA isolated from cells or tissues exposed to 1,8-DNP.
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Micrococcal nuclease and spleen phosphodiesterase.

Nuclease P1 or butanol.

T4 polynucleotide kinase (PNK).

[γ-³²P]ATP.

Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose).

TLC developing solvents.

Phosphorimager or X-ray film for autoradiography.

Procedure:

DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using

micrococcal nuclease and spleen phosphodiesterase.

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can

be achieved by either:

Nuclease P1 method: Treat the digest with nuclease P1, which dephosphorylates normal

3'-mononucleotides to nucleosides, while adducted nucleotides are resistant.

Butanol extraction: Partition the adducted nucleotides into butanol.

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from

[γ-³²P]ATP using T4 polynucleotide kinase. This converts the adducted deoxyribonucleoside

3'-monophosphates to 3',5'-bisphosphates.

Chromatographic Separation: Separate the ³²P-labeled adducts by multi-directional thin-layer

chromatography (TLC) on polyethyleneimine-cellulose plates using a series of different

solvent systems.

Detection and Quantification: Detect the radioactive adduct spots by autoradiography or

phosphorimaging. Quantify the amount of radioactivity in each adduct spot.
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Calculation of Adduct Levels: Determine the relative adduct labeling (RAL), which is the ratio

of adducted nucleotides to total nucleotides in the DNA sample.

Conclusion
1,8-Dinitropyrene is a significant genotoxic component of diesel exhaust particles. Its

metabolic activation to DNA-binding species is a well-established mechanism for its mutagenic

and carcinogenic effects. The quantitative data and experimental protocols provided in this

guide offer a comprehensive resource for researchers and professionals working to understand

and mitigate the health risks associated with diesel emissions. Continued research into the

atmospheric chemistry, biological effects, and control of 1,8-DNP and other nitro-PAHs is

essential for protecting public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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